2-[1-(Naphthalen-1-yl)ethyl]benzoic acid
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Overview
Description
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid derivatives. These compounds are characterized by the presence of an acylated amino group attached to a benzoic acid moiety. The naphthalene ring in its structure adds to its complexity and potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-1-yl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the benzoic acid moiety.
Another method involves the use of a Grignard reagent. In this approach, a naphthylmagnesium bromide is prepared by reacting naphthalene with magnesium in the presence of a halogenated solvent. This Grignard reagent is then reacted with a benzoic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Naphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit tyrosine-protein phosphatases, leading to alterations in cellular signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but has different functional groups and applications.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Another compound with a naphthalene ring, used in different research contexts.
Uniqueness
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid is unique due to its specific combination of the naphthalene ring and benzoic acid moiety
Properties
CAS No. |
35670-68-9 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(1-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C19H16O2/c1-13(16-9-4-5-11-18(16)19(20)21)15-12-6-8-14-7-2-3-10-17(14)15/h2-13H,1H3,(H,20,21) |
InChI Key |
VQTAIWLYZOPAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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